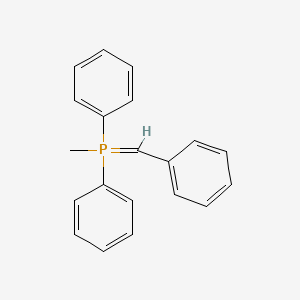![molecular formula C18H13NO2S B14452778 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one CAS No. 78489-98-2](/img/structure/B14452778.png)
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse biological activities and have been widely used in various fields such as dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 2-aminophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . This reaction yields an intermediate, which is then subjected to further reactions to introduce the ethylsulfanyl group. The reaction conditions often involve the use of palladium-catalyzed Buchwald-Hartwig amination reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular targets. It is believed to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methyl-5H-benzo[a]phenoxazin-5-one
- 6-Chloro-5H-benzo[a]phenoxazin-5-one
- 6-Methyl-5H-benzo[a]phenothiazin-5-one
Uniqueness
6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications .
Propriétés
Numéro CAS |
78489-98-2 |
|---|---|
Formule moléculaire |
C18H13NO2S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
6-ethylsulfanylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C18H13NO2S/c1-2-22-18-16(20)12-8-4-3-7-11(12)15-17(18)21-14-10-6-5-9-13(14)19-15/h3-10H,2H2,1H3 |
Clé InChI |
UVRNUDYVRLOOHK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C2C(=NC3=CC=CC=C3O2)C4=CC=CC=C4C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


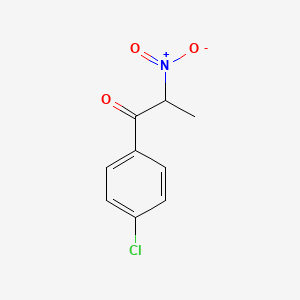
![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)
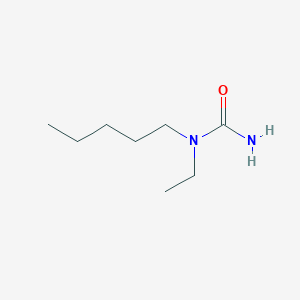

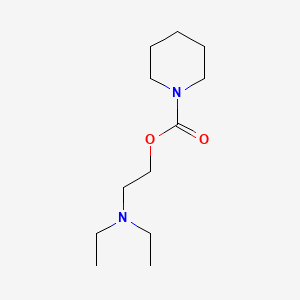
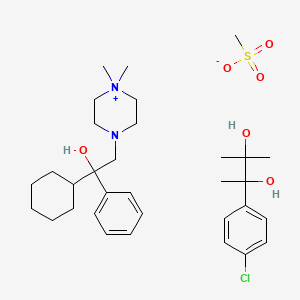
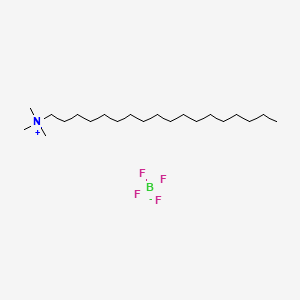
![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)
![1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14452743.png)
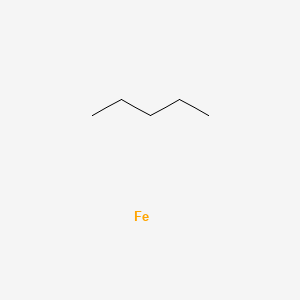

![1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14452753.png)
